N'-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes diiodo and methoxy groups attached to a phenyl ring, and a naphthyl group linked to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with 2-naphthylhydrazine under acidic conditions to form the hydrazone intermediate.
Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The diiodo groups can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols (R-SH) or amines (R-NH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Scientific Research Applications
N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer or antimicrobial agent due to its unique structural features.
Materials Science: It can be used in the development of novel organic materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The diiodo and methoxy groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The naphthyl group can enhance the compound’s ability to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
- **N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of diiodo and methoxy groups on the phenyl ring, which can significantly influence its reactivity and binding properties. The naphthyl group also adds to its distinctiveness by enhancing its potential interactions with biological targets.
Properties
Molecular Formula |
C20H17I2N3O2 |
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Molecular Weight |
585.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H17I2N3O2/c1-27-20-15(8-16(21)10-18(20)22)11-24-25-19(26)12-23-17-7-6-13-4-2-3-5-14(13)9-17/h2-11,23H,12H2,1H3,(H,25,26)/b24-11+ |
InChI Key |
CTRQHRHYJNHBFY-BHGWPJFGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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